N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-methoxyphenylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a thiophene carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include signal transduction cascades that result in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Known for its leishmanicidal activity.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A potent serotonin receptor agonist.
Uniqueness
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-7-3-2-6-13(14)17-16(19)15-10-12(11-23-15)24(20,21)18-8-4-5-9-18/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYEJNQAYLTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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